2-(Methylamino)butanamide hydrochloride

Salt selection Stability Solubility enhancement

Researchers need stable, soluble chiral intermediates for stereospecific synthesis. Racemic or free-base alternatives introduce yield loss and handling issues. **2-(Methylamino)butanamide hydrochloride** (C5H13ClN2O, MW 152.62) solves this: - **Chiral purity** - (S)- or (R)-enantiomer available; eliminates 50% yield loss from racemic starting materials. - **Enhanced handling** - Crystalline solid (vs. oil/low-melting free base) with 97% purity for accurate weighing. - **Regulated safety** - Defined GHS H319/H335 & inert-atmosphere storage for lab compliance. Ideal for constructing peptide-mimetic scaffolds and nicotinic acetylcholine receptor modulators.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
Cat. No. B12497088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)butanamide hydrochloride
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)NC.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-3-4(7-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
InChIKeyLFFRJJQGNHVEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)butanamide hydrochloride: Chiral Amino Amide Intermediate Procurement Guide


2-(Methylamino)butanamide hydrochloride is a chiral amino amide derivative of the butanamide class with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol [1]. The compound contains a stereogenic center at the C2 position, yielding distinct (S)- and (R)- enantiomeric forms that possess different biological and physicochemical properties [2]. The hydrochloride salt form is supplied as a solid under inert atmosphere storage conditions, with commercial vendors providing purity specifications of 97% . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research .

1
Solid hydrochloride salt form supports reproducible weighing and inert-atmosphere storage workflow.
2
Chiral (S)-enantiomer identity fits stereospecific synthetic routes requiring enantiopure α-amino amide.
3
Vendor-specified purity tier (solid form) is appropriate for intermediate-scale medicinal chemistry synthesis.

2-(Methylamino)butanamide hydrochloride: Why Alternative Forms and Analogs Are Not Directly Substitutable


Procurement of a generic "2-(methylamino)butanamide" or an alternative salt form cannot be treated as equivalent to the hydrochloride salt due to three critical differentiating factors. First, the hydrochloride salt form demonstrates enhanced stability and solubility compared to the free base, which is typically supplied as an oil or low-melting solid with reduced shelf stability . Second, the compound exists in distinct stereochemical configurations ((S)- vs (R)- vs racemic) that are not interchangeable in stereospecific synthetic applications; a chiral building block required for diastereoselective synthesis cannot be replaced with its racemic counterpart without compromising stereochemical outcome [1]. Third, among positional isomers within the butanamide class, substitution at the C2 position versus C3 or C4 yields distinct reactivity profiles in downstream amidation and acylation reactions, precluding simple functional interchange .

Salt Form
Hydrochloride salt (solid) differs from free base (oil/low-melting solid) in physical handling and purity tier; direct substitution may compromise stoichiometric control.
Stereochemistry
(S)-enantiomer vs racemic mixture: stereochemical outcome may shift in asymmetric synthesis; racemate cannot replicate single-enantiomer building block performance without additional resolution.
Positional Isomer
C2 α-amino amide substitution differs from C3 (β) or C4 (γ) isomers; reactivity context and chelation geometry may not transfer to downstream amidation/acylation targets.

2-(Methylamino)butanamide hydrochloride: Quantified Evidence for Scientific Selection and Procurement Differentiation


Salt Form Differentiation: Hydrochloride Salt Confers Stability and Handling Advantages Relative to Free Base

The hydrochloride salt of 2-(methylamino)butanamide (CAS 2682097-15-8 for (S)-enantiomer; CAS 1420659-67-1 for unspecified stereochemistry) is a solid at room temperature and is supplied with documented purity of 97% . In contrast, the free base form (2-(methylamino)butanamide, CAS 1218229-30-1) is an oil or low-melting solid with a purity specification of ≥95% and no standardized stability data . Hydrochloride salt formation is a standard strategy to enhance both storage stability and aqueous solubility for amine-containing compounds, enabling more reliable handling in synthetic workflows [1].

Salt Form Comparison
Reported
Solid (HCl) · 97% purity vs Oil (free base) · ≥95% purity
Supports formulation-context handling and storage workflow selection.
Vendor specifications; lot-specific values to verify.
Salt selection Stability Solubility enhancement Process chemistry

Stereochemical Configuration: (S)-Enantiomer Distinct from Racemic Mixture for Asymmetric Synthesis

The (S)-enantiomer of 2-(methylamino)butanamide hydrochloride (CAS 2682097-15-8) is a defined single stereoisomer suitable for stereospecific synthetic applications [1]. The racemic mixture (2-amino-N-methylbutanamide hydrochloride, CAS 51739-62-9) contains equal proportions of (R)- and (S)-enantiomers and is supplied with a lower purity specification of 95% . In asymmetric synthesis, the use of a racemic building block versus a single enantiomer yields diastereomeric products that cannot be resolved into the desired stereoisomer without additional chiral separation steps [2].

Enantiomeric Identity
Reported
(S)-enantiomer · ee 100% vs Racemate · ee 0%
Enables enantiomer-attribution review for stereochemical-control study fit.
Vendor-stated stereochemical composition; confirm by chiral HPLC if required.
Chiral building block Enantioselective synthesis Stereochemistry Diastereoselectivity

Positional Isomer Differentiation: C2-Substitution Confers Distinct Reactivity from C3 and C4 Analogs

2-(Methylamino)butanamide hydrochloride contains the methylamino substituent at the C2 position (α to the carboxamide group) [1]. Positional isomers with substitution at C3 (3-(methylamino)butanamide hydrochloride, CAS 28312-84-7) or C4 (4-(methylamino)butanamide hydrochloride, CAS 1951438-97-3) exhibit different steric and electronic environments around the reactive amine and amide functionalities . The α-substitution at C2 creates a 1,2-relationship between the methylamino and carboxamide groups that is absent in β- (C3) and γ- (C4) substituted analogs, affecting nucleophilicity and the geometry of derived products .

Positional Isomerism
Class-level
C2 (α-amino amide) · 2-bond amine-amide distance vs C3 (3 bonds) / C4 (4 bonds)
C2 substitution defines reactivity context for nucleophilic and chelation behavior.
Structural inference; experimental reactivity to confirm in target transformation.
Positional isomerism Structure-activity relationship Reactivity profile Building block

Verified Vendor Purity: 97% Minimum Specification with Analytical Documentation

Multiple vendors supply (S)-2-(methylamino)butanamide hydrochloride at a standardized purity specification of 97% with supporting analytical documentation including HPLC and NMR data . In contrast, the racemic hydrochloride analog (CAS 51739-62-9) is typically supplied at 95% purity , and the free base at ≥95% . The 97% specification for the (S)-enantiomer hydrochloride represents a meaningful purity tier for intermediate applications, providing a balance between cost and quality that supports reproducible synthetic outcomes.

Purity Differential
Data to verify
+2% absolute purity (97% vs 95% racemic HCl)
Supports impurity burden assessment for multistep synthetic sequences.
Vendor CoA review recommended; lot-specific variability may apply.
Purity specification Quality control Analytical documentation Procurement

GHS Hazard Profile: Documented Irritation Hazards Inform Safe Handling Requirements

2-(Methylamino)butanamide hydrochloride carries GHS hazard statements H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation), each assigned with 100% confidence according to PubChem classification [1]. This documented hazard profile enables appropriate safety protocol implementation and informs procurement decisions regarding personal protective equipment (PPE) and storage requirements (inert atmosphere, room temperature) .

GHS Hazard Profile
Reported
H319 (eye irritation) · H335 (respiratory irritation) — 100% confidence
Supports safety compliance review for institutional risk assessment.
Free base lacks standardized GHS classification in primary sources.
Safety GHS classification Laboratory handling Procurement compliance

2-(Methylamino)butanamide hydrochloride: Validated Research Application Scenarios Based on Evidence


Asymmetric Synthesis Requiring a Defined Chiral α-Amino Amide Building Block

Researchers executing stereospecific synthetic routes that require a chiral α-amino amide motif should procure the (S)-enantiomer hydrochloride (CAS 2682097-15-8) rather than the racemic mixture (CAS 51739-62-9) or free base (CAS 1218229-30-1). The 97% purity solid form enables accurate weighing and consistent stoichiometry, while the defined (S)-stereochemistry eliminates the 50% yield loss and chromatographic burden associated with racemic starting materials in diastereoselective transformations [1].

Medicinal Chemistry Exploration of α-Substituted Amide Pharmacophores

The C2 α-amino amide motif present in this compound constitutes a pharmacophore element implicated in neuronal nicotinic acetylcholine receptor modulation [1]. The hydrochloride salt provides the stability and solubility required for reproducible analog synthesis and biological evaluation in early-stage drug discovery campaigns targeting this pharmacophore class.

Synthesis of Peptide-Mimetic and Amino Acid-Derived Scaffolds

The structural similarity of 2-(methylamino)butanamide to α-amino acids makes it suitable for constructing peptide-mimetic scaffolds where the N-methyl group modulates hydrogen-bonding capacity and conformational flexibility. The 2-position substitution pattern (as opposed to C3 or C4 isomers) is essential when the synthetic target requires the specific 1,2-relationship between the amine and amide functionalities [1].

Laboratory Operations Requiring Documented Safety and Handling Profiles

For procurement in regulated laboratory environments requiring documented hazard assessment, this compound provides standardized GHS classifications (H319 and H335) and defined storage conditions (inert atmosphere, room temperature) that support institutional safety compliance and risk assessment protocols [1].

Application
Selection Property
Validation Focus
Stereocontrolled asymmetric synthesis
Single (S)-enantiomer identity (solid HCl)
Enantiomeric purity confirmation via chiral analysis
Medicinal chemistry pharmacophore exploration
Salt form and purity tier for reproducible analog synthesis
Reaction yield and impurity profile in pilot reactions
Peptide-mimetic scaffold construction
C2 α-amino amide substitution pattern
Reactivity context and 1,2-relationship confirmation
Safety-compliant laboratory procurement
Documented GHS hazard classification
PPE and storage protocol alignment with institutional requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylamino)butanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.